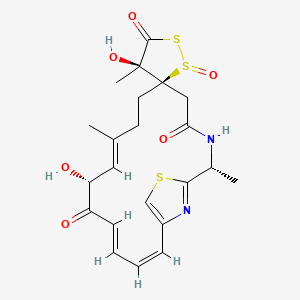

Onjisaponin F

Overview

Description

. It is known for its diverse pharmacological properties and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

Onjisaponin F, also known as Polygalasaponin XXXI, is a triterpene glycoside derived from the roots of the Polygala tenuifolia plant . This compound has been recognized for its potential therapeutic effects, particularly in the context of neurological diseases . This article will delve into the various aspects of this compound’s mechanism of action.

Target of Action

This compound primarily targets the central nervous system (CNS), exerting neuroprotective effects . It has been found to interact with various receptors and neurotransmitters, contributing to its broad range of beneficial effects .

Mode of Action

This compound interacts with its targets in a way that promotes neurogenesis, regeneration, differentiation, and neuronal plasticity improvement . It also regulates the hypothalamic–pituitary–adrenal axis (HPA) and influences neurotransmitter release .

Biochemical Pathways

The compound affects several biochemical pathways. It exhibits antioxidant properties, which can mitigate oxidative stress, a common factor in many neurological disorders . Additionally, it has anti-inflammatory effects, which can help reduce inflammation in the CNS .

Result of Action

This compound has been found to have a prolongation effect on hexobarbital sleeping time , indicating its potential as a sedative. It also enhances anti-HA IgA and IgG antibody titers in the nasal wash, suggesting its effectiveness as an adjuvant for intranasal administration of influenza hemagglutinin vaccine .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as an adjuvant for influenza vaccines suggests that it may be more effective in environments where exposure to the influenza virus is high . .

Biochemical Analysis

Biochemical Properties

Onjisaponin F plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to modulate the activity of enzymes involved in the metabolism of neurotransmitters, such as acetylcholinesterase . Additionally, it interacts with proteins involved in cell signaling pathways, including those related to neuroprotection and anti-inflammatory responses . These interactions are primarily mediated through binding to specific receptor sites, leading to the modulation of enzyme activity and protein function.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound enhances the proliferation and differentiation of neural stem cells, promoting neurogenesis in the hippocampus . It also affects cell signaling pathways related to inflammation, reducing the production of pro-inflammatory cytokines . Furthermore, this compound modulates cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules, such as receptors and enzymes . It has been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain . Additionally, this compound modulates gene expression by influencing transcription factors and signaling pathways involved in neuroprotection and anti-inflammatory responses . These molecular interactions contribute to the overall pharmacological effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound exhibits stability under various conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained neuroprotective and anti-inflammatory effects . In vitro and in vivo studies have demonstrated that this compound maintains its efficacy over time, with no significant loss of activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound exhibit beneficial effects, such as enhanced cognitive function and reduced inflammation . High doses of this compound may lead to toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of neurotransmitters and other biomolecules . For instance, this compound modulates the activity of enzymes involved in the synthesis and degradation of acetylcholine . Additionally, it influences metabolic flux and metabolite levels by regulating key metabolic pathways . These interactions contribute to the overall pharmacological effects of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus . These interactions influence the localization and accumulation of this compound, contributing to its overall pharmacological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus of cells . It has been shown to interact with specific targeting signals and post-translational modifications that direct it to these compartments . The subcellular localization of this compound influences its interactions with biomolecules and its overall pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Onjisaponin F can be synthesized through various chemical processes involving the glycosylation of triterpenoid aglycones. The synthetic routes typically involve multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and purification processes .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from the roots of Polygala tenuifolia and Polygala japonica. The process includes:

Extraction: The roots are dried and powdered, followed by extraction using solvents such as methanol or ethanol.

Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography, to isolate this compound.

Characterization: The purified compound is characterized using techniques like NMR, IR, and mass spectrometry to confirm its structure.

Chemical Reactions Analysis

Types of Reactions: Onjisaponin F undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties .

Scientific Research Applications

Chemistry: Used as a reference compound in the study of triterpenoid saponins.

Biology: Investigated for its effects on cellular processes, including autophagy and apoptosis.

Medicine: Studied for its neuroprotective effects, potential in treating neurodegenerative diseases, and as an adjuvant in vaccines

Comparison with Similar Compounds

Onjisaponin F is compared with other triterpenoid saponins such as Onjisaponin B and Onjisaponin E:

Onjisaponin B: Known for its autophagy-inducing effects and neuroprotective properties.

Onjisaponin E: Exhibits similar immunomodulatory effects but differs in its glycosylation pattern

Uniqueness: this compound stands out due to its unique glycosylation pattern and its potent neuroprotective and immunomodulatory effects, making it a valuable compound for therapeutic applications .

Properties

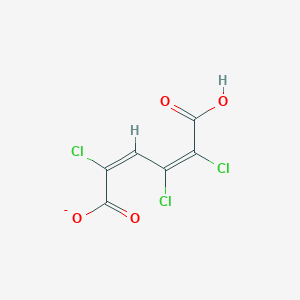

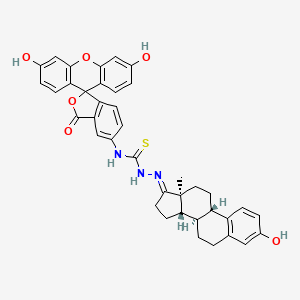

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H112O36/c1-31-53(105-44(82)14-11-33-21-39(96-8)56(98-10)40(22-33)97-9)50(88)58(109-64-52(90)57(108-66-59(91)75(95,29-78)30-101-66)54(32(2)102-64)106-62-51(89)55(38(81)27-100-62)107-61-48(86)45(83)37(80)26-99-61)65(103-31)111-68(94)73-18-17-69(3,4)23-35(73)34-12-13-42-70(5)24-36(79)60(110-63-49(87)47(85)46(84)41(25-76)104-63)72(7,67(92)93)43(70)15-16-71(42,6)74(34,28-77)20-19-73/h11-12,14,21-22,31-32,35-38,41-43,45-55,57-66,76-81,83-91,95H,13,15-20,23-30H2,1-10H3,(H,92,93)/b14-11+/t31-,32+,35+,36+,37+,38-,41-,42-,43-,45+,46-,47+,48-,49-,50+,51-,52-,53+,54+,55+,57+,58-,59+,60+,61+,62+,63+,64+,65+,66+,70-,71-,72+,73+,74+,75-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLNHPZHTNFCNP-JJEFWQELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)CO)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)OC1C(C(C(CO1)O)O)O)O)OC1C(C(CO1)(CO)O)O)O)O)OC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@@H]([C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O)O)OC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H112O36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1589.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of Onjisaponin F?

A1: this compound acts as a non-competitive inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase []. This means it binds to the enzyme at a site different from the cAMP binding site, preventing the breakdown of cAMP. This inhibition leads to increased intracellular cAMP levels, which can have various downstream effects depending on the cell type.

Q2: How does this compound compare to other known cAMP phosphodiesterase inhibitors like papaverine?

A2: this compound exhibits similar inhibitory activity to papaverine against cAMP phosphodiesterase. The IC50 values (concentration required for 50% inhibition) of Onjisaponins E, F, and G are comparable to that of papaverine []. Additionally, like papaverine, this compound acts as a non-competitive inhibitor [], suggesting a similar mechanism of action.

Q3: What is the significance of this compound's ability to induce Nerve Growth Factor (NGF) synthesis?

A3: Research indicates that this compound, along with other onjisaponins from Polygala tenuifolia, can significantly increase NGF production in cultured rat astrocytes []. This finding is particularly interesting in the context of neurodegenerative diseases like Alzheimer's disease, where NGF deficiency is a contributing factor. The ability of this compound to stimulate NGF synthesis suggests its potential therapeutic application in such conditions.

Q4: Can this compound be used as an adjuvant, and if so, how does it work?

A4: Yes, this compound demonstrates potent mucosal adjuvant activity when administered intranasally with influenza HA vaccine in mice []. It significantly enhances both serum HI antibody and nasal anti-influenza virus IgA and IgG antibody titers []. This suggests that this compound can effectively boost the immune response to nasally administered vaccines, making it a promising candidate for developing more effective intranasal vaccines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[2-(2-Acetylsulfanylethyl)-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-5-yl]oxy]-4-oxobutanoic acid](/img/structure/B1244354.png)

![(1S,3R,4R,6Z,7S,8S,10R,11R,13Z,14S)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione](/img/structure/B1244357.png)

![[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B1244362.png)